molecular formula C15H11NO B065926 N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine CAS No. 175203-56-2

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine

Cat. No.: B065926
CAS No.: 175203-56-2
M. Wt: 221.25 g/mol
InChI Key: KXYAPNJEVXAHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine is a chemical compound with the molecular formula C15H11NO It is known for its unique structure, which includes a phenylethynyl group attached to a benzaldehyde oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine typically involves the reaction of 4-(2-phenylethynyl)benzaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenylethynyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like halogens (e.g., bromine, chlorine) and alkylating agents are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenylethynyl derivatives.

Scientific Research Applications

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-phenylethynyl)benzaldehyde oxime
  • Benzaldehyde, 4-(2-phenylethynyl)-, oxime

Uniqueness

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Biological Activity

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine, also known by its CAS number 175203-56-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to a substituted phenyl ring. Its structure can be represented as follows:

N 4 2 phenylethynyl phenyl methylidene hydroxylamine\text{N 4 2 phenylethynyl phenyl methylidene hydroxylamine}

This configuration is critical for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The hydroxylamine group can participate in redox reactions, potentially neutralizing harmful ROS in cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antioxidant Activity

Studies have shown that compounds with similar structures often exhibit significant antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer properties. For instance, compounds with similar phenylethynyl substitutions have been noted for their ability to inhibit tumor cell proliferation in vitro.

StudyFindings
Study 1Showed inhibition of cancer cell lines at micromolar concentrations.
Study 2Indicated potential for inducing apoptosis in malignant cells.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound could reduce cell viability by inducing apoptosis through caspase activation.
  • Animal Models : In vivo studies have suggested that treatment with this compound may lead to reduced tumor growth in xenograft models, although further research is needed to confirm these findings.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile and determine any potential side effects or toxicities associated with its use.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Clinical Trials : Evaluating the efficacy and safety in clinical settings.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.

Properties

IUPAC Name

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYAPNJEVXAHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381327
Record name N-{[4-(Phenylethynyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-56-2
Record name 4-(2-Phenylethynyl)benzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[4-(Phenylethynyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.